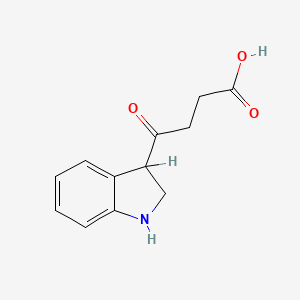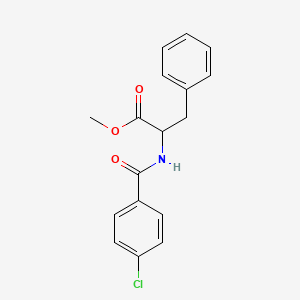
2-methyl-5-(2-naphthyl)-3-hexyne-2,5-diol
Übersicht
Beschreibung
2-methyl-5-(2-naphthyl)-3-hexyne-2,5-diol (MNHD) is a synthetic compound that has gained significant attention in the field of scientific research due to its unique chemical properties. MNHD is a chiral molecule that contains both an alkyne and a diol functional group, making it a versatile compound for various applications in organic chemistry, biochemistry, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-methyl-5-(2-naphthyl)-3-hexyne-2,5-diol is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. 2-methyl-5-(2-naphthyl)-3-hexyne-2,5-diol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. It has also been shown to inhibit the activity of certain protein kinases involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
2-methyl-5-(2-naphthyl)-3-hexyne-2,5-diol has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the pathogenesis of various inflammatory diseases. 2-methyl-5-(2-naphthyl)-3-hexyne-2,5-diol has also been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-5-(2-naphthyl)-3-hexyne-2,5-diol is a highly potent and selective compound, making it a valuable tool for studying the role of specific enzymes and signaling pathways in various biological processes. However, 2-methyl-5-(2-naphthyl)-3-hexyne-2,5-diol is a synthetic compound and may not accurately reflect the biological effects of naturally occurring compounds. Additionally, 2-methyl-5-(2-naphthyl)-3-hexyne-2,5-diol may exhibit off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving 2-methyl-5-(2-naphthyl)-3-hexyne-2,5-diol. One area of interest is the development of 2-methyl-5-(2-naphthyl)-3-hexyne-2,5-diol-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the elucidation of the molecular mechanisms underlying the anti-inflammatory and anti-cancer activity of 2-methyl-5-(2-naphthyl)-3-hexyne-2,5-diol. Additionally, 2-methyl-5-(2-naphthyl)-3-hexyne-2,5-diol could be used as a tool for studying the role of specific enzymes and signaling pathways in various biological processes.
Wissenschaftliche Forschungsanwendungen
2-methyl-5-(2-naphthyl)-3-hexyne-2,5-diol has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit potent anti-inflammatory and anti-cancer activity, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases and cancer.
Eigenschaften
IUPAC Name |
2-methyl-5-naphthalen-2-ylhex-3-yne-2,5-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-16(2,18)10-11-17(3,19)15-9-8-13-6-4-5-7-14(13)12-15/h4-9,12,18-19H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMKWLQRRFXCAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC(C)(C1=CC2=CC=CC=C2C=C1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(naphthalen-2-yl)hex-3-yne-2,5-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-amino-8H-indeno[1,2-d][1,3]thiazol-8-one](/img/structure/B3821655.png)

![(8R*,9aS*)-2-[(5-tert-butyl-1,3-benzoxazol-2-yl)methyl]-8-hydroxytetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3821667.png)

![[1-[4-(4-fluorophenyl)butanoyl]-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B3821682.png)
![3-(2-methylphenyl)-1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)pyrrolidin-3-ol](/img/structure/B3821690.png)
![N,N'-[methylenebis(oxy)]bis(N-acetylacetamide)](/img/structure/B3821693.png)
![3-(4-nitrophenyl)-N-[2-(2-pyridinyl)ethyl]acrylamide](/img/structure/B3821701.png)
![benzyl (4-oxo-4-[4-(2-quinolinyl)-1-piperazinyl]-1-{[4-(2-quinolinyl)-1-piperazinyl]carbonyl}butyl)carbamate](/img/structure/B3821714.png)
![2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(1H-indol-3-yl)ethanone](/img/structure/B3821718.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B3821722.png)

